1-(3,4,5-トリメトキシフェニル)-2-チオ尿素

説明

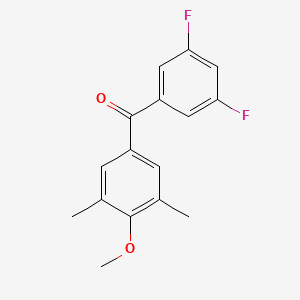

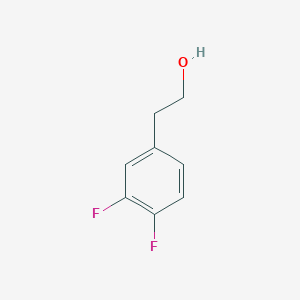

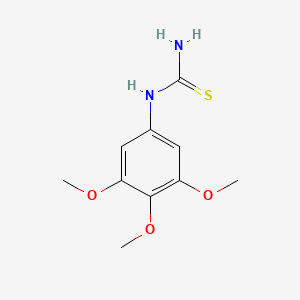

1-(3,4,5-Trimethoxyphenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 3,4,5-trimethoxyphenyl ring

科学的研究の応用

1-(3,4,5-Trimethoxyphenyl)-2-thiourea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-cancer, anti-fungal, and anti-bacterial properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary targets of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea are numerous due to the presence of the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in various potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group affects various biochemical pathways. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Pharmacokinetics

The tmp group is known to be a part of various therapeutically interesting drugs , suggesting that it may have favorable ADME properties

Result of Action

The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

生化学分析

Biochemical Properties

1-(3,4,5-Trimethoxyphenyl)-2-thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are primarily driven by the trimethoxyphenyl group, which can form hydrophobic interactions and hydrogen bonds with the active sites of these enzymes . Additionally, 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can bind to histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), further influencing various biochemical pathways .

Cellular Effects

The effects of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the polymerization of tubulin, leading to the disruption of microtubule dynamics and mitotic arrest in rapidly dividing cells . This effect is particularly relevant in cancer cells, where 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can induce apoptosis. Furthermore, this compound can modulate the expression of genes involved in stress responses and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, 1-(3,4,5-Trimethoxyphenyl)-2-thiourea exerts its effects through specific binding interactions with biomolecules. The trimethoxyphenyl group of the compound can interact with hydrophobic pockets in the active sites of enzymes, while the thiourea moiety can form hydrogen bonds with key amino acid residues . These interactions result in the inhibition of enzyme activity, such as the destabilization of microtubules by binding to the colchicine binding site on tubulin . Additionally, 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the effects of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

1-(3,4,5-Trimethoxyphenyl)-2-thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress . Additionally, 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can modulate the activity of enzymes involved in lipid metabolism, affecting the levels of fatty acids and cholesterol in cells .

Transport and Distribution

The transport and distribution of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments . Once inside the cell, 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular proteins and membranes.

Subcellular Localization

The subcellular localization of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with microtubules, transcription factors, and other regulatory proteins . The trimethoxyphenyl group of the compound may serve as a targeting signal, directing it to specific cellular compartments. Additionally, post-translational modifications of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can influence its subcellular localization and activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea typically involves the reaction of 3,4,5-trimethoxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound.

Industrial Production Methods: Industrial production of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives.

類似化合物との比較

- 3,4,5-Trimethoxyphenyl isothiocyanate

- 3,4,5-Trimethoxyphenyl urea

- 3,4,5-Trimethoxyphenyl thiocarbamate

特性

IUPAC Name |

(3,4,5-trimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVXETDHOROSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375364 | |

| Record name | (3,4,5-trimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-54-4 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4,5-trimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59083-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is interesting about the structure of (3,4,5-trimethoxyphenyl)thiourea as revealed by its crystal structure?

A1: The crystal structure of (3,4,5-trimethoxyphenyl)thiourea reveals intriguing features. The molecule exhibits a specific spatial arrangement where the hydroxyphenyl ring and the thiourea moiety are not coplanar, showing a dihedral angle of 54.53° []. Additionally, the hydrogen atoms attached to the nitrogen atoms of the thiourea group adopt an anti-configuration. These structural details are essential for understanding the compound's interactions with biological targets and its potential for further modifications.

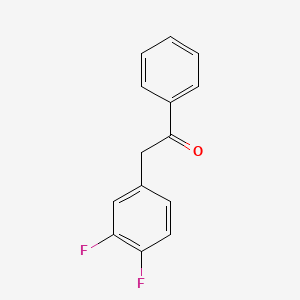

Q2: How does the synthesis of N'-(indole-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)thiourea deviate from expectations, and what product is formed instead?

A2: During the synthesis of N'-(indole-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)thiourea, researchers observed an unexpected outcome []. Instead of the intended thiourea derivative, the reaction yielded a different ring system: 2-(indole-2-carbonylamino)-5,6,7-trimethoxy-benzothiazole. This unforeseen result highlights the importance of understanding reaction mechanisms and potential side reactions, especially when working with complex molecules containing multiple reactive groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。